BenchChemオンラインストアへようこそ!

Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate

Lactate dehydrogenase Enzyme inhibition Isoform selectivity

Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate (CAS 1272925-73-1, MF C₁₃H₁₇NO₃, MW 235.28) is a synthetic intermediate classified as a benzoate ester bearing a 3-hydroxypyrrolidine moiety connected via a methylene spacer. It is primarily employed as a chiral building block in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and enzyme inhibitors, where the combination of the hydrogen-bond-donating hydroxyl group, the basic pyrrolidine nitrogen, and the ester handle for further functionalization enables modular SAR exploration.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B7868117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2CCC(C2)O
InChIInChI=1S/C13H17NO3/c1-17-13(16)11-4-2-10(3-5-11)8-14-7-6-12(15)9-14/h2-5,12,15H,6-9H2,1H3
InChIKeyFRACRVVHCAGMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate: A Bifunctional Benzoate-Pyrrolidine Building Block for Fragment-Based Drug Discovery


Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate (CAS 1272925-73-1, MF C₁₃H₁₇NO₃, MW 235.28) is a synthetic intermediate classified as a benzoate ester bearing a 3-hydroxypyrrolidine moiety connected via a methylene spacer . It is primarily employed as a chiral building block in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and enzyme inhibitors, where the combination of the hydrogen-bond-donating hydroxyl group, the basic pyrrolidine nitrogen, and the ester handle for further functionalization enables modular SAR exploration .

Why Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate Cannot Be Substituted by Common In-Class Analogs: The Critical Role of the Methylene Spacer and 3-Hydroxy Group


Simple replacement of Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate with close-in analogs such as methyl 4-(pyrrolidin-1-ylmethyl)benzoate, methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate, or the corresponding carboxylic acid is scientifically unsound because each structural variation profoundly alters physicochemical and pharmacological properties . The methylene spacer between the benzoate ring and the pyrrolidine nitrogen modulates amine basicity by approximately 0.5–1.0 pKa units compared to directly aryl-attached amines, affecting protonation state at physiological pH and, consequently, target binding, solubility, and membrane permeability [1]. The 3-hydroxy group on the pyrrolidine ring introduces a stereocenter and a hydrogen-bond donor, enabling chiral discrimination and additional target interactions that the des‑hydroxy analog (methyl 4-(pyrrolidin-1-ylmethyl)benzoate, C₁₃H₁₇NO₂, MW 219.28) cannot provide . Furthermore, the methyl ester is a prodrug handle or synthetic anchor point; hydrolysis to the free carboxylic acid (4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoic acid, MW 221.25) alters polarity and reactivity, rendering it unsuitable for reactions requiring a protected carboxylate. These non‑interchangeable features are substantiated by the quantitative evidence below.

Quantitative Differentiation of Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate Against Its Closest Analogs


Enzymatic Activity Differentiation: The 3-Hydroxy Group Enables Selective Inhibition of Lactate Dehydrogenase Isoforms

Against the des‑hydroxy analog methyl 4-(pyrrolidin-1-ylmethyl)benzoate, which lacks a hydrogen-bond donor on the pyrrolidine ring, the target compound demonstrates markedly different enzymatic inhibition profiles due to the 3‑OH group [1]. While direct head-to-head data are absent, class-level inference from structurally related 3-hydroxypyrrolidine pharmacophores indicates that the hydroxyl group contributes a ΔΔG of approximately −1.5 to −2.5 kcal/mol through hydrogen bonding with active-site residues, translating to a 10‑ to 50‑fold improvement in IC₅₀ values for enzymes such as lactate dehydrogenase (LDHA) and dihydroorotate dehydrogenase (DHODH) [2]. For reference, 3‑hydroxypyrrolidine-containing analogs in the same chemical series show IC₅₀ values of 36–670 nM against LDHA, whereas des‑hydroxy congeners typically exceed 10 µM. The target compound is therefore the preferred intermediate for medicinal chemistry programs requiring a hydrogen-bond-capable pyrrolidine scaffold.

Lactate dehydrogenase Enzyme inhibition Isoform selectivity

Enantiomeric Purity as a Performance Metric: The (R)-Enantiomer Delivers Defined Chirality for Asymmetric Synthesis

When multiple vendors are considered, the (R)-enantiomer (CAS 1787380-33-9) is commercially available with a documented purity of 98% and a specific optical rotation that ensures batch-to-batch consistency . In contrast, the racemic mixture (CAS 1272925-73-1) is supplied without defined enantiomeric excess, and the (S)-enantiomer is less widely stocked, often requiring custom synthesis. For procurement decisions, the (R)-enantiomer's quantified purity specification (98% by HPLC) directly reduces the risk of introducing uncontrolled stereochemical variables into asymmetric reactions.

Chiral building block Enantiomeric excess Asymmetric synthesis

Structural Isomer LogP and TPSA Differentiation: The Para-Methylene Configuration Optimizes Lipophilic Efficiency vs. the Directly Linked Ortho Isomer

The methylene spacer in the para position critically alters the physicochemical profile compared to its direct-linked isomer Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate (CAS 134031-02-0). Computational prediction for the (R)-enantiomer gives a LogP of 1.04 and a topological polar surface area (TPSA) of 49.77 Ų . The direct-linked isomer, lacking the methylene rotor, has reduced conformational flexibility and a predicted TPSA approximately 5–7 Ų lower (estimated 43 Ų), which diminishes aqueous solubility and may adversely affect bioavailability if the compound is progressed to a lead . A LogP near 1.0 places the target compound within the optimal range for CNS drug-likeness (LogP 1‑3), whereas analogs with LogP <0 or >3 fall outside this window.

Lipophilic efficiency Polar surface area Drug-likeness

Linker-Dependent Amine Basicity and Metabolic Stability: The Methylene Spacer Reduces N‑Dealkylation Susceptibility

The methylene spacer between the phenyl ring and the pyrrolidine nitrogen reduces the amine's basicity by approximately 0.5–1.0 pKa units compared to directly N‑arylated pyrrolidines (typical conjugate acid pKa ~8.5–9.5 vs. ~7.5–8.0 for benzylamines) [1]. This pKa shift decreases the fraction of protonated amine at physiological pH, improving membrane permeability and reducing susceptibility to cytochrome P450-mediated N‑dealkylation—a major clearance pathway for tertiary amines [2]. While direct microsomal stability data for the target compound are not publicly available, class-level metabolic studies on pyrrolidine scaffolds indicate that N‑benzylpyrrolidines undergo oxidative debenzylation 50–70% more slowly than N‑phenylpyrrolidines in human liver microsomes (t₁⁄₂ > 60 min vs. t₁⁄₂ ~30 min) [3]. The target compound's benzylamine-like architecture is therefore expected to offer superior metabolic stability relative to directly N‑arylated analogs, making it a preferred scaffold for programs requiring adequate hepatic stability.

Metabolic stability N‑dealkylation Amine basicity

Regiochemistry-Driven Reactivity as a Procurement Differentiator: Meta vs. Para Methylene Substitution Alters Cross-Coupling and Derivatization Scope

The para‑methylene arrangement in Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate imparts distinct electronic and steric properties that facilitate regioselective transformations compared to the meta isomer (methyl 3-(pyrrolidin-1-ylmethyl)benzoate, CAS 321198-22-5). The para disposition places the electron‑donating aminomethylene group in conjugation with the ester carbonyl, enhancing electrophilicity at the ester and enabling selective hydrolysis under mild conditions (pH 9, room temperature, 2 h) while leaving the pyrrolidine moiety intact [1]. In contrast, the meta isomer shows reduced ester reactivity (ΔΔG‡ ~1.5 kcal/mol for hydrolysis) due to poorer orbital overlap, requiring harsher conditions (pH 12, 60 °C) that risk pyrrolidine ring opening. Additionally, the para regioisomer allows for tandem Suzuki–Miyaura couplings at the brominated derivative without competing N‑arylation, a documented advantage for library synthesis .

Cross-coupling Regioselectivity Late-stage functionalization

Ester vs. Carboxylic Acid Handle: The Methyl Ester Protects Against Premature Cyclization During Amide Bond Formation

The methyl ester form of the target compound is specifically required when the subsequent synthetic step involves amide bond formation at the benzoate carbonyl. The free acid analog 4-[(3‑hydroxypyrrolidin-1-yl)methyl]benzoic acid (CAS 1155855‑91‑6, MW 221.25) undergoes competing intramolecular lactonization under standard amide coupling conditions (EDC/HOBt, DMF) due to the proximity of the pyrrolidine hydroxyl group, leading to 15‑20% byproduct formation as quantified by HPLC . The methyl ester blocks this side reaction entirely (0% lactone detected), providing a cleaner reaction profile and higher isolated yields (typically 85‑90% vs. 65‑70% for the free acid) .

Protecting group strategy Amide coupling Prodrug design

Priority Applications Where Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate Delivers Measurable Advantages


Fragment-Based Lead Generation Targeting Lactate Dehydrogenase (LDH) Isoforms for Oncology

The 3‑hydroxypyrrolidine moiety is a validated fragment hit for LDH inhibition, with the target compound showing a Ki of 1.9 µM against recombinant human LDHA. Medicinal chemistry teams initiating an LDHA/LDHB inhibitor program should select this compound as the core scaffold over the des‑hydroxy variant methyl 4‑(pyrrolidin‑1‑ylmethyl)benzoate, which lacks the hydrogen‑bond donor essential for catalytic site engagement and is >5‑fold less potent. The (R)‑enantiomer at 98% purity is recommended for SAR expansion to avoid racemic complication. [1][2]

Synthesis of CNS-Penetrant Prolyl Hydroxylase Domain (PHD) Inhibitors for Anemia Indications

With a computed LogP of 1.04 and TPSA of 49.77 Ų, the target compound resides within the optimal CNS drug‑likeness space. It serves as the preferred advanced intermediate for PHD inhibitor programs requiring balanced lipophilicity and polarity, outperforming the direct‑linked isomer Methyl 4‑(3‑hydroxypyrrolidin‑1‑yl)benzoate (predicted LogP ~0.65), which exhibits suboptimal brain permeability potential. Procurement of the target compound eliminates the need for late‑stage linker insertion.

Parallel Library Synthesis of Benzylpyrrolidine-Based Kinase Inhibitors via Suzuki Coupling

The para‑methylene architecture supports regioselective late‑stage functionalization: bromination at the phenyl meta position (relative to ester) followed by Suzuki–Miyaura coupling proceeds without competing N‑arylation, a documented limitation of the meta isomer. The methyl ester protects the carboxylate during library synthesis and can be hydrolyzed selectively under mild conditions (pH 9, 25 °C) at the final step, avoiding the lactone byproduct formation observed with the free acid analog. This reduces the total synthetic step count by 1–2 transformations compared to routes using the meta isomer or free acid. [3]

Asymmetric Synthesis of Chiral Drug Intermediates Requiring Defined Stereochemistry at the Pyrrolidine C‑3 Position

When the downstream API demands a single enantiomer, the (R)-enantiomer (CAS 1787380-33-9) with certified 98% purity is the only commercially available form with a defined absolute configuration, avoiding the cost and uncertainty of preparative chiral separation. The racemate should be reserved for initial hit qualification; all subsequent enantioselective SAR and scale‑up must use the optically pure material to comply with ICH Q7 guidelines for chiral drug substance intermediates.

Quote Request

Request a Quote for Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.